molecular formula C23H17F2N3O3 B11509088 2-Amino-4-(1,3-benzodioxol-5-yl)-1-(2,6-difluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-4-(1,3-benzodioxol-5-yl)-1-(2,6-difluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11509088
M. Wt: 421.4 g/mol
InChI Key: NDUJULUDIVQTHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2,6-DIFLUOROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzodioxole moiety, a difluorophenyl group, and a hexahydroquinoline core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2,6-DIFLUOROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE typically involves multi-step organic reactions. One common method includes the condensation of 2,6-difluorobenzaldehyde with 2H-1,3-benzodioxole-5-carbaldehyde in the presence of an amine catalyst. This is followed by cyclization and nitrile formation under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The use of high-pressure and high-temperature reactors can enhance the yield and purity of the final product. Solvent extraction and crystallization are commonly employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2,6-DIFLUOROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2,6-DIFLUOROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2,6-DIFLUOROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2,6-DIFLUOROPHENYL)-5-OXO-1,4,5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE
  • 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2,6-DIFLUOROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLIC ACID

Uniqueness

The presence of the benzodioxole and difluorophenyl groups in 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2,6-DIFLUOROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE imparts unique chemical properties, such as enhanced stability and reactivity. These features make it a valuable compound for various applications, distinguishing it from other similar molecules.

Properties

Molecular Formula

C23H17F2N3O3

Molecular Weight

421.4 g/mol

IUPAC Name

2-amino-4-(1,3-benzodioxol-5-yl)-1-(2,6-difluorophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C23H17F2N3O3/c24-14-3-1-4-15(25)22(14)28-16-5-2-6-17(29)21(16)20(13(10-26)23(28)27)12-7-8-18-19(9-12)31-11-30-18/h1,3-4,7-9,20H,2,5-6,11,27H2

InChI Key

NDUJULUDIVQTHT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=C(C=CC=C3F)F)N)C#N)C4=CC5=C(C=C4)OCO5)C(=O)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.